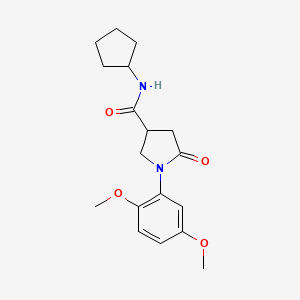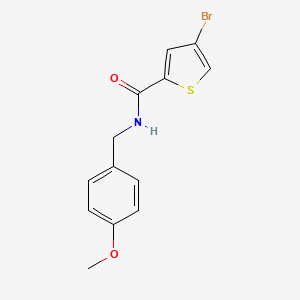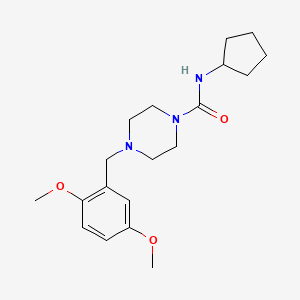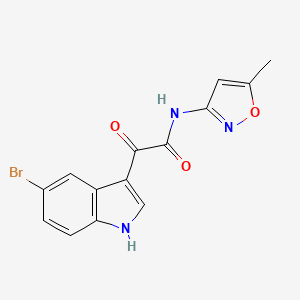
2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
描述
2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in medical research.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division. Additionally, it inhibits the activity of protein kinase C, a protein that is involved in cell signaling and growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been investigated for its potential to protect neurons from damage and improve cognitive function in Alzheimer's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, it has a relatively low toxicity profile compared to other chemotherapy drugs. However, one limitation is that it may not be effective in all types of cancer and may have limited efficacy in certain patient populations.
未来方向
For research on 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide include investigating its potential in combination with other chemotherapy drugs to improve efficacy and reduce toxicity. Additionally, further research is needed to determine its potential in treating other types of cancer and neurodegenerative disorders. Finally, more studies are needed to understand its mechanism of action and identify potential biomarkers for patient selection.
科学研究应用
2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has shown potential in medical research due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential to treat various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, it has been investigated for its potential to treat Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-(2-chlorophenyl)-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-12-7-8-18-15(9-12)16(21(26)24-20-10-13(2)27-25-20)11-19(23-18)14-5-3-4-6-17(14)22/h3-11H,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUMKMIVJDQDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NOC(=C3)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4791706.png)
![N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4791708.png)
![N-(4-acetylphenyl)-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4791723.png)

![4-ethyl 2-methyl 3-methyl-5-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4791732.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4791734.png)
![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4791739.png)
![5-bromo-2-chloro-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4791743.png)

![2-[(3-bromobenzyl)thio]-1-methyl-1H-imidazole hydrochloride](/img/structure/B4791759.png)
![ethyl 2-(3-furylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791775.png)

amino]butanamide](/img/structure/B4791796.png)

